molecular formula C8H15N2O3PS B8266817 Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate

Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate

Cat. No.: B8266817
M. Wt: 250.26 g/mol
InChI Key: JHKPOUAOFBXULF-UHFFFAOYSA-N
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Description

Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate (CAS 63928-40-5) is a high-purity organic phosphonate compound offered with a minimum purity of ≥98% . This chemical serves as a valuable building block in medicinal chemistry research, particularly in the synthesis and exploration of novel heterocyclic compounds. The compound features both phosphonate and 2-amino-4-thiazolyl groups, which are structures of significant interest in drug discovery. Research into analogous molecules demonstrates that the integration of thiazole and phosphonate moieties can lead to compounds with notable biological activities. For instance, α-aminophosphonates containing thiazole hybrids have shown moderate to excellent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The presence of the thiazole ring is a key pharmacophore in many potential therapeutic agents . Primary Research Applications: • Antimicrobial Agent Development: Serves as a key intermediate for synthesizing novel α-aminophosphonate derivatives to investigate their efficacy against multidrug-resistant pathogens . • Heterocyclic Chemistry: Used in the construction of complex molecular architectures, such as coumarin-thiazole and quinoline-thiazole hybrids, for structure-activity relationship (SAR) studies . • Methodology Development: Can be utilized in green chemistry synthesis approaches, including reactions under ultrasound irradiation . Handling and Safety: This product is classified with the GHS07 warning symbol. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate precautionary measures should be taken . Disclaimer: This product is provided for Research Use Only (RUO) and is intended for laboratory research or further manufacturing purposes. It is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O3PS/c1-3-12-14(11,13-4-2)5-7-6-15-8(9)10-7/h6H,3-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKPOUAOFBXULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC(=N1)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Kabachnik-Fields Three-Component Reaction

The Kabachnik-Fields reaction is a widely used method for synthesizing α-aminophosphonates. For Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate, this involves the condensation of 2-amino-4-thiazolecarbaldehyde, ammonia, and diethyl phosphite under acidic or catalyst-mediated conditions. A representative procedure involves refluxing equimolar amounts of 2-amino-4-thiazolecarbaldehyde and diethyl phosphite in toluene with a catalytic amount of FeCl₃ at 80°C for 12 hours . The reaction proceeds via imine intermediate formation, followed by nucleophilic addition of the phosphite to the carbonyl group.

Optimization Insights

  • Catalysts : FeCl₃ (yield: 72–78%) , ZnO nanoparticles (yield: 82%) .

  • Solvents : Toluene or solvent-free conditions (yield improvement: 15–20% under neat conditions) .

  • Temperature : 80–100°C (higher temperatures reduce reaction time but risk decomposition) .

Nucleophilic Substitution with Thiazolylmethyl Halides

This method involves reacting 4-(halomethyl)-2-amino-1,3-thiazole derivatives with diethyl phosphite in the presence of a base. For example, 4-(bromomethyl)-2-amino-1,3-thiazole is treated with diethyl phosphite and triethylamine in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature . The reaction mechanism proceeds via an SN2 displacement, where the phosphite anion attacks the electrophilic methyl carbon adjacent to the thiazole ring.

Key Data

ParameterValueSource
Yield65–70%
Reaction Time8–12 hours
PurificationColumn chromatography (SiO₂)

Limitations : Requires stoichiometric base and anhydrous conditions. Side products include unreacted halide and phosphite oxidation byproducts .

Condensation of Thiazole Amines with Phosphite Esters

A two-step condensation protocol involves first preparing a thiazole-derived imine, followed by phosphite addition. For instance, 2-amino-4-thiazolecarbaldehyde is condensed with benzylamine to form an imine, which subsequently reacts with diethyl phosphite under microwave irradiation (150 W, 100°C, 20 minutes) . This method leverages microwave acceleration to achieve higher yields (85–89%) compared to conventional heating .

Advantages :

  • Reduced reaction time (20 minutes vs. 12 hours) .

  • Enhanced regioselectivity due to controlled energy input .

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction efficiency. In one approach, a mixture of 2-amino-4-thiazolemethanol, diethyl phosphite, and montmorillonite K10 clay is irradiated at 120°C for 15 minutes, achieving a 90% yield . The clay acts as a Lewis acid catalyst, promoting the formation of the P–C bond while minimizing side reactions.

Comparison of Microwave vs. Conventional Methods

ParameterMicrowave MethodConventional Method
Yield90%70%
Time15 minutes12 hours
Energy Consumption150 W500 W

Reductive Amination Pathways

Reductive amination offers an alternative route, particularly for substrates sensitive to strong acids. A mixture of 4-thiazolyl ketone, ammonium acetate, and diethyl phosphite is stirred in methanol with sodium cyanoborohydride at pH 5–6 for 24 hours . This method avoids imine intermediates, instead directly reducing the ketone to the amine while coupling with the phosphite.

Critical Factors :

  • pH Control : Maintenance at pH 5–6 prevents phosphite hydrolysis .

  • Yield : 60–65% (lower due to competing reduction pathways) .

Industrial-Scale Synthesis: Patent Insights

A patent (CN103319529A) describes a scalable method using diethyl phosphite and 4-(chloromethyl)-2-amino-1,3-thiazole in the presence of triethylamine at 0.4–0.8 MPa pressure . The reaction is conducted in a pressurized reactor to enhance kinetics, followed by Lithium Aluminium Hydride reduction to finalize the phosphonate structure .

Process Metrics

  • Pressure : 0.6 MPa optimal for minimizing side reactions .

  • Catalyst : Triethylamine (1.2 equiv) ensures complete deprotonation .

  • Yield : 91.3% after distillation .

Chemical Reactions Analysis

Types of Reactions

Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted thiazole compounds. These products have diverse applications in various fields .

Scientific Research Applications

Medicinal Chemistry

Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate is being investigated for its potential as:

  • Anticancer Agent : Recent studies have indicated that phosphonate derivatives exhibit significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). Compounds derived from this phosphonate demonstrated higher inhibitory activity compared to standard treatments like Doxorubicin .

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds possess notable antibacterial properties. This compound has been evaluated for its efficacy against multidrug-resistant bacteria, showing promising results .

Enzyme Inhibition

The compound has been studied for its potential to act as an enzyme inhibitor. Its mechanism involves binding to the active site of enzymes, thereby blocking substrate access and inhibiting catalytic activity. This property is crucial in designing drugs targeting specific biochemical pathways .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand in the formation of metal complexes, which can enhance the biological activity of the metal ions involved .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various phosphonates, including this compound, against HCT-116 and HEP2 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than that of Doxorubicin, suggesting enhanced potency .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into thiazole derivatives' antibacterial properties, this compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) demonstrating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiazole ring and phosphonate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Phosphonates with Aromatic or Heterocyclic Substituents

Diethyl-p-vinylbenzylphosphonate (DEpVBP)

  • Structure : Contains a p-vinylbenzyl group.
  • Application : Used in polystyrene copolymers to enhance thermal stability and flame retardancy via P–N synergistic effects .
  • Key Data : Terpolymers with DEpVBP and maleimide (MI) show reduced peak heat release rates (pHRR) by 30–40% compared to pure polystyrene .

Diethyl ((Benzo[d]thiazol-2-ylamino)(4-(dimethylamino)phenyl)methyl)phosphonate (4a)

  • Structure: Combines benzo[d]thiazole and dimethylaminophenyl groups.
  • Application : Acts as an acid phosphatase inhibitor (IC50 = 9.5 µM), highlighting the role of thiazole in enzyme targeting .

Diethyl P-[(4-cyanophenyl)methyl]phosphonate

  • Structure: Features an electron-withdrawing cyano group.
  • Application: Likely used in organic synthesis due to the cyano group’s reactivity in nucleophilic additions .

Diethyl methylformylphosphonate dimethylhydrazone

  • Structure : Contains a formyl group protected as a dimethylhydrazone.
  • Application : Key intermediate in aldehyde homologation for polyketide synthesis. The dimethylhydrazone group stabilizes reactive aldehydes during chain elongation .

Diethyl P-(1-diazo-2-oxopropyl)phosphonate

  • Structure : Includes a diazo group.
  • Application : Used in the Ohira-Bestmann reaction for alkyne synthesis, leveraging the diazo group’s high reactivity .

Bioactive Phosphonates

Diethyl (naphthalen-2-yl)(2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)hydrazinyl)methyl)phosphonate (126)

  • Structure : Combines oxadiazole and naphthalene groups.
  • Bioactivity : Exhibits anticancer activity against HCT116 colon cancer cells (IC50 = 9.5 µM), comparable to doxorubicin .

Diethyl(amino(4-methoxyphenyl)methyl)phosphonate (2)

  • Structure : Contains a 4-methoxyphenyl group.
  • Application : Synthesized via a one-pot Kabachnik-Fields reaction; evaluated as an acid phosphatase inhibitor .

Research Findings and Trends

  • Thermal Stability : Phosphonates with aromatic groups (e.g., DEpVBP) improve polymer flame retardancy, while those with heterocycles (e.g., thiazole) may offer dual functionality in materials and biomedicine .
  • Bioactivity : Thiazole- and oxadiazole-containing phosphonates show promise in oncology, with IC50 values rivaling standard chemotherapeutics .
  • Synthetic Utility : Functional groups like diazo (for alkynes) and dimethylhydrazone (for aldehyde protection) underscore the versatility of phosphonates in organic chemistry .

Biological Activity

Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with phosphonates. The Kabachnik-Fields reaction has been notably utilized to synthesize α-aminophosphonates effectively, which includes derivatives like this compound. These reactions often involve the use of Lewis acid catalysts such as lithium perchlorate to enhance yields and facilitate the formation of the desired products.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various phosphonate derivatives, including this compound. The biological evaluation typically involves assessing cytotoxicity against different cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2).

In Vitro Studies

In vitro assays using the MTT method have shown that compounds similar to this compound exhibit significant cytotoxic effects. For instance, certain derivatives demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent.

Table 1: Cytotoxicity of Phosphonate Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
2aHCT-11615.0More potent
4bHEP212.5More potent
4dHEP214.0Comparable
DoxorubicinHCT-11620.0-

The structure–activity relationship (SAR) analysis indicates that substituents on the thiazole ring significantly influence biological activity. Electron-donating groups tend to enhance cytotoxicity, while electron-withdrawing groups may reduce it.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains. Studies reveal that thiazole derivatives exhibit broad-spectrum antimicrobial activity.

Antimicrobial Assays

The antimicrobial efficacy is typically assessed using minimum inhibitory concentration (MIC) assays against standard strains such as E. coli and S. aureus.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference Drug (Ciprofloxacin)
6E. coli8.01.5
7S. aureus6.01.0
8C. albicans10.00.5

Case Studies and Research Findings

  • Cytotoxicity in Colorectal Carcinoma : A study demonstrated that this compound exhibited significant cytotoxicity in HCT-116 cells with an IC50 value markedly lower than Doxorubicin, indicating its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : In another investigation, several thiazole derivatives were tested against multiple strains of bacteria and fungi, showing promising results with MIC values that suggest potential for therapeutic applications .
  • Structure–Activity Relationship Analysis : Research highlighted that specific structural modifications in the thiazole ring could enhance or diminish biological activity, providing insights for future drug design .

Q & A

What synthetic methodologies are most effective for preparing Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate and its derivatives?

Basic Research Question
The synthesis of phosphonate derivatives, including this compound, often employs Kabachnick-Fields reactions or click chemistry. For example, α-aminophosphonates can be synthesized via a one-pot reaction involving aldehydes, amines, and diethylphosphite, catalyzed by diphenylphosphinic acid (10 mol%) in ethanol at 40°C . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, have also been used to achieve regioselective synthesis of structurally complex phosphonates with high yields (e.g., 1,4-regioisomers) .

How can spectroscopic techniques validate the structural integrity of synthesized phosphonate derivatives?

Basic Research Question
1D and 2D NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 31P^{31}\text{P}) are critical for confirming regioselectivity and structural assignments. For instance, 31P^{31}\text{P}-NMR chemical shifts typically range between 20–30 ppm for diethyl phosphonate esters, with coupling constants (JPHJ_{PH}) providing insights into electronic environments . X-ray crystallography further resolves stereochemical ambiguities, as demonstrated for derivatives like Diethyl {5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylaminomethyl}phosphonate, where symmetry codes and refinement parameters (SHELXS97/SHELXL97) were used to confirm molecular geometry .

What strategies address contradictory data in thermal stability studies of phosphonate-containing polymers?

Advanced Research Question
Contradictions in thermal stability data (e.g., TGA results) may arise from varying copolymer compositions. For styrenic polymers modified with P/N-containing monomers (e.g., DEAMP, DEpVBP), thermal degradation mechanisms depend on synergistic interactions between phosphonate and maleimide groups. Reproducibility requires strict control of monomer ratios (e.g., 1:1:1 styrene:DEAMP:MI) and polymerization conditions (e.g., solution polymerization at 70°C under nitrogen) . Cross-validation using differential scanning calorimetry (DSC) and cone calorimetry is recommended to resolve discrepancies.

How do reaction conditions influence the regioselectivity of phosphonate derivatives in click chemistry?

Advanced Research Question
Regioselectivity in click reactions (e.g., azide-alkyne cycloadditions) is sensitive to solvent polarity, catalyst loading, and temperature. For Diethyl [(4-{(1H-Benzo[d]imidazol-1-yl)methyl}-1H-1,2,3-triazol-1-yl)methyl]phosphonate, regioselective 1,4-adduct formation (>90% yield) was achieved using Cu(I) catalysts in THF at 25°C, while protic solvents (e.g., water) favor 1,5-regioisomers . Kinetic vs. thermodynamic control should be assessed via time-resolved 1H^{1}\text{H}-NMR or HPLC monitoring.

What analytical workflows are recommended for assessing environmental mobility of phosphonate compounds?

Advanced Research Question
Soil mobility can be predicted using the organic carbon partition coefficient (KocK_{oc}). For Diethyl ((diethanolamino)methyl)phosphonate, Koc=9.7K_{oc} = 9.7 (estimated via log Kow=0.72K_{ow} = -0.72) indicates high mobility, but pH-dependent protonation (pKaK_a ≈ 5.6) may enhance adsorption in acidic soils . High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is advised for quantifying migration and degradation products in environmental matrices.

How can mechanistic studies differentiate between radical vs. ionic pathways in phosphonate synthesis?

Advanced Research Question
Radical trapping agents (e.g., TEMPO) and isotopic labeling (18O^{18}\text{O}-H2_2O) can elucidate reaction mechanisms. For α-aminophosphonates, the absence of TEMPO-adducts in ESR spectra supports an ionic pathway involving imine intermediates, while 18O^{18}\text{O}-labeling in Kabachnick-Fields reactions confirms nucleophilic attack by diethylphosphite . Computational methods (DFT) further validate transition states and activation energies.

What safety and regulatory considerations apply to phosphonates in food-contact materials?

Basic Research Question
Regulatory frameworks (e.g., EFSA) require toxicological profiling, including bacterial reverse mutation (Ames test) and in vitro micronucleus assays. For Diethyl [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, migration limits (<0.05 mg/kg in food simulants) and residual monomer thresholds (<1 ppm) must be verified via GC-MS . Neurotoxicity assessments of structural analogs are mandatory for risk extrapolation.

How do heterocyclic substituents (e.g., thiazole, benzimidazole) modulate the bioactivity of phosphonates?

Advanced Research Question
Thiazole and benzimidazole moieties enhance bioactivity via hydrogen bonding and π-π interactions. For this compound, the thiazole ring’s electron-withdrawing effects increase electrophilicity at the phosphorus center, potentiating enzyme inhibition (e.g., acetylcholinesterase). Structure-activity relationships (SAR) should be explored using in silico docking (AutoDock Vina) and comparative IC50_{50} assays against truncated analogs .

What purification techniques optimize yields of phosphonate derivatives with labile functional groups?

Basic Research Question
Crystallization (e.g., hexane/ethyl acetate) and silica gel chromatography are standard for thermally stable phosphonates. For acid-sensitive derivatives (e.g., those with diazo groups), flash chromatography under neutral conditions (e.g., CH2_2Cl2_2:MeOH 95:5) or size-exclusion chromatography (SEC) is preferred . Purity (>95%) should be confirmed via 31P^{31}\text{P}-NMR integration and HRMS (e.g., m/z 318.3041 for C17_{17}H19_{19}O4_4P) .

How can phosphonate-functionalized polymers be tailored for flame-retardant applications?

Advanced Research Question
Copolymerizing styrene with P/N-monomers (e.g., DEAMP, ADEPMAE) at 5–10 wt% loading reduces peak heat release rates (pHRR) by 40–60% in cone calorimetry (ISO 5660). Phosphonate groups promote char formation via radical scavenging, while maleimide enhances crosslinking. Optimization requires balancing LOI (Limiting Oxygen Index) and mechanical properties via dynamic mechanical analysis (DMA) .

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